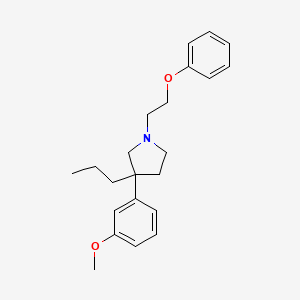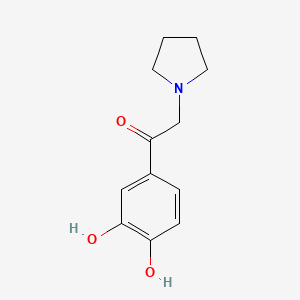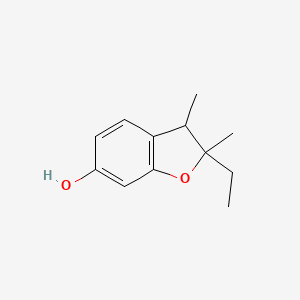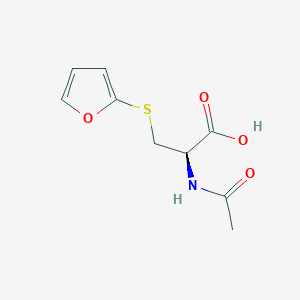
N-Acetyl-S-furan-2-yl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Acetamido-3-(furan-2-ylthio)propanoic acid is a compound that belongs to the class of amino acids It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-(furan-2-ylthio)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Acetamido-3-mercaptopropanoic acid and furan-2-carbaldehyde.
Thioether Formation: The key step involves the formation of the thioether bond between the mercapto group of ®-2-Acetamido-3-mercaptopropanoic acid and the aldehyde group of furan-2-carbaldehyde. This is usually achieved through a nucleophilic substitution reaction under mild conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for ®-2-Acetamido-3-(furan-2-ylthio)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Acetamido-3-(furan-2-ylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The furan ring can be reduced to tetrahydrofuran under hydrogenation conditions.
Substitution: The acetamido group can participate in substitution reactions, where the acetyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides, base catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various acylated derivatives.
Applications De Recherche Scientifique
®-2-Acetamido-3-(furan-2-ylthio)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of ®-2-Acetamido-3-(furan-2-ylthio)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and thioether linkage can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Acetamido-3-(phenylthio)propanoic acid: Similar structure but with a phenyl group instead of a furan ring.
®-2-Acetamido-3-(methylthio)propanoic acid: Similar structure but with a methyl group instead of a furan ring.
Uniqueness
®-2-Acetamido-3-(furan-2-ylthio)propanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
192385-29-8 |
|---|---|
Formule moléculaire |
C9H11NO4S |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(furan-2-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4S/c1-6(11)10-7(9(12)13)5-15-8-3-2-4-14-8/h2-4,7H,5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
Clé InChI |
PGYZSNNNIBUUAA-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=CC=CO1)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1=CC=CO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


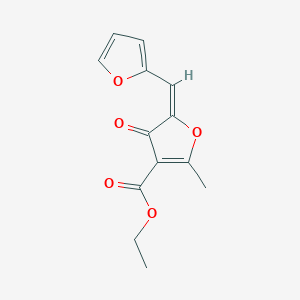
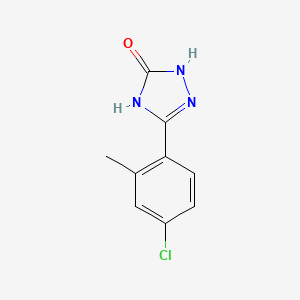
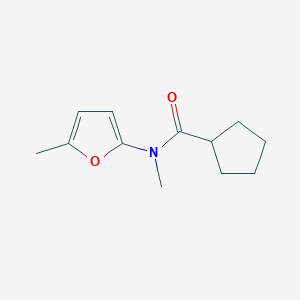
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)

![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)
![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)
![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
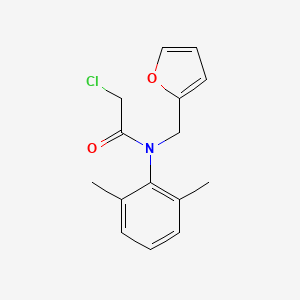
![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)
